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LacDiNAc MP Glycoside

Cat. No.: B12318364
M. Wt: 530.5 g/mol
InChI Key: VPSWXDRLHGWRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LacDiNAc MP Glycoside is a defined disaccharide derivative of the GalNAcβ1→4GlcNAc (LacdiNAc or LDN) structure, which serves as a critical tool for glycobiology research. This compound is extensively used to study the biological roles of the LacdiNAc group, a disaccharide that is differentially expressed on N- and O-glycans in various cancers and is recognized for its significant regulatory functions. In research settings, this glycoside is a key substrate for investigating specific glycan-protein interactions. It is utilized in enzymatic assays to study the specificity and activity of β4-N-acetylgalactosaminyltransferases (β4GalNAcT3 and β4GalNAcT4), the enzymes responsible for LacdiNAc biosynthesis . The LacdiNAc structure is known to be recognized by receptors such as galectin-3, and its binding can influence immune response and cell adhesion . Furthermore, the LacdiNAc group plays a role in modulating the half-life of circulating glycoproteins by interacting with hepatic receptors like the asialoglycoprotein receptor and the mannose/GalNAc-4-SO4 receptor . Its primary research applications include: • Cancer Research: Exploring the role of LacdiNAc as a potential diagnostic biomarker, as its expression is downregulated in breast cancer and neuroblastoma but upregulated in prostate, ovarian, and pancreatic cancers . • Therapeutic Development: Serving as a substrate for developing glycan-based vaccines, diagnostic tools, and glycomimetics for diseases like cancer . • Mechanistic Studies: Probing cellular signaling pathways, cell differentiation, and the suppression of malignant phenotypes in cancer cells . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34N2O12 B12318364 LacDiNAc MP Glycoside

Properties

IUPAC Name

N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O12/c1-10(28)24-16-19(31)18(30)14(8-26)35-23(16)37-21-15(9-27)36-22(17(20(21)32)25-11(2)29)34-13-6-4-12(33-3)5-7-13/h4-7,14-23,26-27,30-32H,8-9H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSWXDRLHGWRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)OC)CO)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Structural Modifications of Lacdinac Glycans

Core Disaccharide Structure (GalNAcβ1→4GlcNAc)

The fundamental unit of LacdiNAc is the disaccharide GalNAcβ1→4GlcNAc. nih.govmdpi.comresearchgate.netencyclopedia.pubnih.gov This structure consists of an N-acetylgalactosamine (GalNAc) residue linked to an N-acetylglucosamine (GlcNAc) residue. The linkage is a β-1,4-glycosidic bond, meaning the anomeric carbon of GalNAc is in the β configuration and is connected to the hydroxyl group at the fourth carbon of the GlcNAc residue. nih.govmdpi.comresearchgate.netencyclopedia.pubnih.gov

The biosynthesis of this core structure is primarily catalyzed by two key enzymes: β4-N-acetylgalactosaminyltransferase 3 (β4GalNAcT3) and β4GalNAcT4. nih.govmdpi.comencyclopedia.pubnih.gov These enzymes facilitate the transfer of a GalNAc moiety from a UDP-GalNAc donor to the non-reducing terminal GlcNAc of N- and O-glycans. nih.govmdpi.comresearchgate.netencyclopedia.pubnih.gov While both enzymes exhibit similar substrate specificities, their tissue distribution varies, suggesting tissue-specific regulation of LacdiNAc expression. nih.gov

EnzymeGene IDPrimary Tissue Expression
β4GalNAcT3283358Stomach, Colon, Testis
β4GalNAcT4338707Ovary, Brain

Elucidation of Glycosidic Linkages

The precise determination of the glycosidic linkage in LacdiNAc is critical for understanding its structure-function relationship. A combination of advanced analytical techniques is employed for this purpose, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy being the most prominent.

Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Electrospray Ionization (LC-ESI) MS are powerful tools for glycan analysis. nih.govoup.comresearchgate.netresearchgate.net Tandem MS (MS/MS) experiments can provide linkage information through characteristic fragmentation patterns. nih.govresearchgate.net For instance, the presence of a fragment ion at m/z 407.16 in an MS/MS spectrum is indicative of a HexNAc-HexNAc disaccharide, which can correspond to LacdiNAc. researchgate.net Further fragmentation can help to distinguish between different linkage isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive method for the structural elucidation of carbohydrates. nih.govnih.govsemanticscholar.orgmdpi.comresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide detailed information about the connectivity of atoms and their spatial proximity. mdpi.comresearchgate.net For LacDiNAc, the chemical shifts of the anomeric protons and carbons, as well as the observation of NOEs between the anomeric proton of GalNAc and the H4 proton of GlcNAc, can unequivocally confirm the β1→4 linkage.

Analytical TechniqueInformation Provided
MALDI-TOF/TOF-MS/MSMolecular weight, fragmentation patterns indicative of linkage
LC-ESI-MS/MSSeparation of isomers, detailed fragmentation data
1D/2D NMR SpectroscopyAnomeric configuration, precise linkage position, conformational analysis

Peripheral Modifications and Their Structural Impact

Sialylation, the addition of sialic acid residues, is a common modification of LacdiNAc. The LacdiNAc structure carrying an α-2,6-linked sialic acid is frequently detected in mammalian cells. nih.govmdpi.comencyclopedia.pub This modification can have a profound structural impact. For example, in the context of Immunoglobulin G (IgG) antibodies, the linkage of sialic acid can influence the conformation of the Fc region. While α-2,6-linked sialic acid on the 3-arm of the glycan does not significantly alter the conformation, α-2,3-linked sialic acid on the 6-arm can destabilize the CH2 domain, likely due to steric hindrance that reduces the interaction between the glycan and the protein. nih.govnih.govresearchgate.net This highlights how specific sialylation patterns can fine-tune the structure and, consequently, the function of glycoproteins. nih.govresearchgate.netfrontiersin.org

Sulfation is another critical modification of LacdiNAc glycans. The sulfated form of LacdiNAc was first identified in the bovine pituitary hormone lutropin. mdpi.comencyclopedia.pub The addition of a sulfate (B86663) group is catalyzed by sulfotransferases. Specifically, N-acetylgalactosamine-4-O-sulfotransferases (GalNAc4STs), such as CHST8 and CHST9, can transfer a sulfate group to the 4-position of the GalNAc residue in the LacdiNAc structure. mdpi.com This sulfation can affect the glycan's conformation by introducing a negatively charged group, which can lead to increased charge-charge repulsion and alter the flexibility of the glycosidic linkage. nih.gov

ModificationEnzyme FamilySpecificity
SialylationSialyltransferasesα-2,6-linkage to GalNAc
SulfationGalNAc4STs (e.g., CHST8, CHST9)4-O-sulfation of GalNAc

A more recently discovered modification of LacdiNAc-containing glycans is phosphorylation. nih.govnih.govresearchgate.net Structural studies have revealed that O-linked LacdiNAc glycans on extracellular matrix proteins can be specifically phosphorylated at the subterminal GlcNAc residue. nih.govnih.govresearchgate.net This creates a novel structure, GalNAcβ1–4(phospho-)GlcNAc. nih.gov The structural details of this modification have been elucidated using mass spectrometry, including MS/MS analysis of tetralysine complexes and MSn measurements of permethylated glycan alditols. nih.gov This phosphorylation adds a significant negative charge to the glycan, which is expected to have a substantial impact on its conformation and binding properties, opening up new avenues for the post-translational control of protein function. nih.govresearchgate.net

Phosphorylation of Subterminal N-Acetylglucosamine Residues

Identification in N- and O-Linked Glycans

The LacdiNAc group is found on both N-linked (Asn-linked) and O-linked (Ser/Thr-linked) glycans of glycoproteins. nih.govencyclopedia.pub Its identification and characterization are crucial for understanding its biological roles. Two primary isomers have been identified in mammalian cells: type-I LacdiNAc (GalNAcβ1–3GlcNAc) and the more commonly observed type-II LacdiNAc (GalNAcβ1–4GlcNAc). nih.gov

Identification Methods:

Lectin Affinity: A key method for detecting LacdiNAc structures is through the use of lectins, which are carbohydrate-binding proteins. Wisteria floribunda agglutinin (WFA) is a lectin that strongly binds to terminal GalNAc residues and is widely used to identify both type-I and type-II LacdiNAc structures. nih.govmdpi.com Other lectins, such as Bauhinia purpurea and Solanum tuberosum, have also been shown to recognize type-I LacdiNAc glycans. nih.gov

Mass Spectrometry (MS): Advanced mass spectrometry techniques are essential for the detailed structural elucidation of LacdiNAc-containing glycans. Isotope-coded glycosylation site–specific tagging (IGOT) combined with liquid chromatography-mass spectrometry (LC/MS) has been successfully used to identify specific glycoproteins that carry type-I LacdiNAc on their N-glycans. nih.gov

Occurrence in Glycoproteins:

The LacdiNAc moiety has been identified on a range of mammalian glycoproteins, often in a tissue-specific manner. nih.gov While initially identified on pituitary and hypothalamic hormones, its presence has been confirmed on various other proteins, including those involved in cell adhesion and signaling. nih.govnih.gov For instance, the β1,4-N-acetylgalactosaminyltransferase III (β4GalNAcT3) enzyme is known to synthesize the LacdiNAc group on N-glycans of cell surface molecules like β1-integrin. nih.govmdpi.com Research using HeLa and Lec8 Chinese hamster cells has identified that the β1,3-N-acetylgalactosaminyltransferase 2 (B3GALNT2) enzyme is responsible for synthesizing type-I LacdiNAc structures, primarily on intracellular glycoproteins such as the low-density lipoprotein receptor-related protein 1 and nicastrin. nih.gov

Glycoprotein (B1211001)Glycan TypeLacdiNAc TypeIdentification Context
Pituitary Glycohormones (e.g., Lutropin)N-linkedType-II (Sulfated)Involved in hormone clearance from circulation. nih.govmdpi.com
α-dystroglycanO-linkedType-IFound in O-mannose glycans. nih.gov
Low-density lipoprotein receptor-related protein 1 (LRP1)N-linkedType-IIdentified in HeLa and Lec8 cells expressing B3GALNT2. nih.gov
Nicastrin (NCSTN)N-linkedType-IIdentified in HeLa and Lec8 cells expressing B3GALNT2. nih.gov
β1-integrinN-linkedType-IIAssociated with malignant phenotypes in cancer cells. nih.govmdpi.com
Zona Pellucida Glycoprotein 3 (ZP3)O-linkedType-IIIdentified as a LacdiNAc-positive species. nih.gov
Structural Characterization of Phospho-LacdiNAc

A significant structural modification of the LacdiNAc moiety is phosphorylation. Research has provided structural evidence for a novel type of mucin-type O-glycan that is specifically phosphorylated at the LacdiNAc terminus. nih.gov This modification, forming GalNAcβ1–4(phospho-)GlcNAc, represents a new aspect of post-translational control of protein function. nih.gov

Elucidation of Structure:

The precise structure of phospho-LacdiNAc was determined using sophisticated mass spectrometry techniques. The analytical approach involved:

MS² Analysis: The structure of the phosphatase-labile compound was initially elucidated through MS² analysis of tetralysine complexes. nih.gov

MSⁿ Measurements: Further detailed characterization was achieved by MSⁿ measurements of the permethylated glycan alditols derived from the parent glycoprotein. nih.gov

This detailed analysis confirmed that the phosphorylation occurs specifically on the subterminal N-acetylglucosamine (GlcNAc) residue of the LacdiNAc disaccharide. nih.gov

Detection and Distribution:

The phospho-LacdiNAc modification has been detected in various cell lines and tissues, indicating its potential for broader biological relevance. It has been identified on O-glycans of several extracellular matrix (ECM) and matrix-related proteins. nih.govnih.gov The presence of this unique phosphorylated structure suggests a specialized role in the function of these proteins.

Structural FeatureDescription
Core StructureGalNAcβ1–4(phospho-)GlcNAc
Location of Phosphate GroupSubterminal N-acetylglucosamine (GlcNAc)
Glycan TypeMucin-type O-glycans
Detected InHuman HEK-293 cells, mouse myoblast cells, bovine brain tissue. nih.gov
Associated ProteinsZP3, ECM1, AMACO, nidogen-1, α-dystroglycan, neurofascin. nih.gov

Key Glycosyltransferases and Their Isoforms

The biosynthesis of the LacdiNAc group is primarily catalyzed by two specific β4-N-acetylgalactosaminyltransferases (β4GalNAcTs). nih.govencyclopedia.pubresearchgate.netnih.gov These enzymes are responsible for the transfer of GalNAc to the non-reducing terminal GlcNAc residue of both N- and O-glycans in a β-1,4-linkage. nih.govencyclopedia.pubresearchgate.net

The key enzymes identified in the formation of the LacdiNAc disaccharide are β4GalNAcT3 and β4GalNAcT4. nih.govencyclopedia.pubresearchgate.netnih.gov These transferases play a pivotal role in the expression of the LacdiNAc group on glycoproteins. While both enzymes catalyze the same reaction, their tissue distribution can differ significantly. nih.govencyclopedia.pub

β4GalNAcT3 and β4GalNAcT4 belong to the human β4-galactosyltransferase family and exhibit a 43% sequence homology to each other. nih.govencyclopedia.pub They also show a high degree of homology to chondroitin (B13769445) sulfate synthase 1. nih.govencyclopedia.pub The gene ID for β4GalNAcT3 is 283358, and for β4GalNAcT4, it is 338707. encyclopedia.pub

Structurally, both β4GalNAcT3 and β4GalNAcT4 are classified as type-II transmembrane proteins. nih.govencyclopedia.pub Their localization is primarily within the trans-Golgi network, which is consistent with their function in the terminal stages of glycan biosynthesis. nih.govencyclopedia.pub

Donor and Acceptor Substrate Specificity

The enzymatic activity of β4GalNAcT3 and β4GalNAcT4 is characterized by their specific requirements for both donor and acceptor substrates.

The donor substrate for the synthesis of LacdiNAc is uridine (B1682114) diphosphate-N-acetylgalactosamine (UDP-GalNAc). nih.govencyclopedia.pubresearchgate.netmdpi.com The β4GalNAcTs exhibit strict specificity for this donor substrate, efficiently transferring the GalNAc moiety to the acceptor glycan. mdpi.com

β4GalNAcT3 and β4GalNAcT4 demonstrate the ability to utilize both N-glycans and O-glycans as acceptor substrates. nih.govencyclopedia.pubresearchgate.netnih.gov They specifically target non-reducing terminal GlcNAc residues on these glycans. encyclopedia.pubresearchgate.net This broad acceptor specificity allows for the formation of LacdiNAc structures on a diverse range of glycoproteins. nih.govnih.govnih.gov

Data Tables

Table 1: Key Glycosyltransferases in LacdiNAc Biosynthesis

Enzyme Gene ID Sequence Homology Protein Type Cellular Localization
β4-N-acetylgalactosaminyltransferase 3 (β4GalNAcT3) 283358 43% with β4GalNAcT4 Type-II transmembrane trans-Golgi network

Table 2: Substrate Specificity of β4GalNAcT3 and β4GalNAcT4

Substrate Type Specific Substrate Role
Donor UDP-N-acetylgalactosamine (UDP-GalNAc) Source of N-acetylgalactosamine
Acceptor N-glycans with terminal GlcNAc Glycan to be modified

Biosynthetic Pathways and Enzymatic Mechanisms of Lacdinac Formation

Advanced Synthetic and Analytical Approaches

The chemical modification of LacDiNAc (GalNAcβ1-4GlcNAc) structures, including LacDiNAc MP Glycoside, through biotinylation and other derivatizations is a critical tool for investigating their biological roles. These modifications enable researchers to track, isolate, and characterize LacDiNAc-containing glycans and their interactions with binding partners.

Biotinylation:

Biotinylation, the covalent attachment of biotin (B1667282), is a widely used technique due to the high-affinity interaction between biotin and streptavidin or avidin. This strong and specific binding allows for the sensitive detection and purification of biotinylated molecules.

In the context of LacDiNAc-containing oligosaccharides, biotinylation has been successfully employed to study their binding to galectins, a family of β-galactoside-binding lectins. For instance, studies have shown that biotinylated LacdiNAc-LacNAc tetrasaccharides can be immobilized on surfaces to investigate their interaction with human galectin-3. mdpi.com Interestingly, research has indicated that C6-biotinylation of LacNAc-LacNAc and LacdiNAc-LacNAc tetrasaccharides can significantly enhance the binding of galectin-3 to these surface-immobilized glycans. mdpi.com This suggests that the biotin moiety itself may contribute to the binding event, potentially by promoting favorable presentation of the glycan ligand. mdpi.com

The process for biotinylating LacNAc oligomers is often a two-step synthesis. mdpi.com This strategic modification allows for the creation of probes to explore the functional significance of LacDiNAc-protein interactions in various biological systems.

Other Derivatizations:

Beyond biotinylation, other derivatization strategies are employed to enhance the analytical detection of glycans or to probe their functions. Hydrophobic derivatization, for example, can be used to increase the ion abundance of N-linked glycans in electrospray ionization mass spectrometry (ESI-MS). nih.gov By imparting hydrophobic properties to the glycan, its surface activity in the electrospray droplet is increased, leading to improved detection. nih.gov

Furthermore, derivatization with fluorescent labels or other tags can be utilized for various applications, including:

Glycan arrays: Immobilizing derivatized LacDiNAc glycans on a solid support to screen for binding proteins.

Cell imaging: Visualizing the localization and trafficking of LacDiNAc-containing glycoconjugates in living cells.

Affinity chromatography: Purifying LacDiNAc-binding proteins from complex biological samples.

The choice of derivatization agent and strategy depends on the specific research question and the analytical techniques to be employed.

Table 1: Applications of Derivatized LacDiNAc in Research

Derivatization MethodApplicationResearch FindingCitation
BiotinylationStudying glycan-protein interactionsC6-biotinylation of LacdiNAc-LacNAc enhances binding to human galectin-3. mdpi.com
Hydrophobic DerivatizationMass Spectrometry AnalysisIncreases ion abundance of N-linked glycans in ESI-MS. nih.gov

The synthesis of complex glycans like this compound with precise control over the connectivity (regioselectivity) and the three-dimensional orientation (stereoselectivity) of the glycosidic bond is a significant challenge in carbohydrate chemistry. The development of regioselective and stereoselective glycosylation methodologies is crucial for producing structurally defined glycans for biological studies.

Regioselective Glycosylation:

Regioselectivity in glycosylation ensures that the glycosidic linkage is formed at a specific hydroxyl group on the acceptor molecule when multiple hydroxyl groups are available. This is often achieved through the use of protecting groups to block all but the desired hydroxyl group.

In the synthesis of complex O-GalNAc glycans, which can feature LacDiNAc motifs, a common strategy involves the selective deprotection of a specific hydroxyl group, followed by glycosylation. For example, the removal of a benzylidene acetal (B89532) protecting group can expose the C4-OH and C6-OH of a galactose residue. Subsequent glycosylation can then be directed to the more reactive C6-OH, achieving regioselectivity. nih.gov

Enzymatic approaches also offer excellent regioselectivity. Engineered regioselective sialyltransferases, for instance, can selectively add sialic acid to specific positions on a glycan chain. nih.gov

Stereoselective Glycosylation:

The synthesis of β-glycosides of N-acetylgalactosamine (GalNAc), a key component of LacDiNAc, can be challenging due to the participating properties of the 2-acetamido group, which can lead to the formation of a stable oxazoline (B21484) intermediate. frontiersin.org However, specific methodologies have been developed to overcome this challenge.

One approach involves the use of rare earth metal triflates as promoters. For instance, Scandium(III) triflate (Sc(OTf)₃) has been shown to be a promising promoter for the synthesis of GalNAc β-glycosides with good yields. frontiersin.org In contrast, Hafnium(IV) triflate (Hf(OTf)₄) tends to favor the formation of the α-anomer. frontiersin.org The choice of promoter can thus be used to direct the stereochemical outcome of the glycosylation reaction.

Another strategy for achieving stereoselective synthesis of a β-linked disaccharide avoids a direct glycosylation reaction altogether. This can involve a series of reactions including epimerization, amination with inversion of configuration, N-acetylation, and deprotection to achieve the desired β-D-GlcNAc-(1→4)-D-Glc structure. nih.gov

The development of these sophisticated chemical and chemoenzymatic strategies allows for the synthesis of complex, biologically relevant glycans with high precision, paving the way for a deeper understanding of their functions.

Table 2: Methodologies for Controlled Glycosylation

MethodologyControl AchievedKey Reagents/StrategiesCitation
Protecting Group ChemistryRegioselectivityBenzylidene acetals for selective deprotection of hydroxyl groups. nih.gov
Enzymatic SynthesisRegioselectivityEngineered regioselective sialyltransferases. nih.gov
Rare Earth Metal TriflatesStereoselectivitySc(OTf)₃ for β-glycosides; Hf(OTf)₄ for α-glycosides. frontiersin.org
Multi-step Synthesis (without direct glycosylation)StereoselectivityEpimerization, amination with inversion, N-acetylation. nih.gov

Molecular Recognition and Biological Functions of Lacdinac Containing Glycans

Glycan-Lectin Interactions and Binding Specificity

The biological functions of LacDiNAc are largely mediated through its specific interactions with a variety of carbohydrate-binding proteins known as lectins. These interactions are crucial for cell-cell recognition, signaling, and immune responses.

Galectin-3: This mammalian β-galactoside-binding lectin is a prominent receptor for LacDiNAc. encyclopedia.pub Studies have demonstrated that galectin-3 binds with high affinity to the LacDiNAc group through its carbohydrate-recognition domain. nih.govmdpi.com This interaction is implicated in regulating immune responses, as galectin-3 on macrophages can recognize LacDiNAc structures. nih.govoup.com Furthermore, the binding of galectin-3 to LacDiNAc glycans on the surface of cancer cells can influence cell-to-substratum interactions, potentially affecting adhesion and metastatic processes. nih.govresearchgate.net The affinity of this interaction makes LacDiNAc-based glycomimetics a potential therapeutic avenue for diseases involving galectin-3. encyclopedia.pub

Macrophage Galactose-Type Lectin (MGL): MGL, also known as CLEC10A or CD301, is a C-type lectin receptor expressed on professional antigen-presenting cells like macrophages and dendritic cells. nih.govnih.gov It exhibits specificity for glycans with a terminal N-acetylgalactosamine (GalNAc) residue, including the LacDiNAc epitope. nih.govnih.gov The recognition of LacDiNAc by MGL is involved in modulating the immune system. nih.govnih.gov This interaction can sometimes be exploited by tumors and pathogens to create an immunosuppressive environment, thereby evading immune detection. nih.govnih.gov

Mammalian LectinCellular LocationBiological Significance of LacDiNAc Recognition
Galectin-3Macrophages, various other cell typesRegulates immune response, modulates cell adhesion and migration. nih.govencyclopedia.puboup.com
Macrophage Galactose-Type Lectin (MGL)Macrophages, Dendritic CellsMediates immune homeostasis and can be exploited for immune evasion by pathogens and tumors. nih.govnih.gov
Table 1: Recognition of LacDiNAc by Mammalian Lectins.

Wisteria floribunda agglutinin (WFA) is a plant lectin that shows a strong binding preference for terminal N-acetylgalactosaminides, particularly the LacDiNAc disaccharide. nih.govnih.gov This high affinity has made WFA a valuable tool for detecting LacDiNAc structures in tissues, especially in the context of cancer diagnostics, where aberrant glycosylation is a common feature. nih.gov

Surface plasmon resonance (SPR) studies have quantified the binding affinity of WFA for LacDiNAc and related monosaccharides, demonstrating a significantly higher affinity for the disaccharide. nih.govnih.gov The structural basis for this specificity lies in a hydrophobic groove within the WFA binding site that accommodates the GalNAc residue of LacDiNAc. nih.govnih.gov

LigandDissociation Constant (K_D)
Galactose (Gal)4.67 x 10⁻⁴ M
N-acetylgalactosamine (GalNAc)9.24 x 10⁻⁵ M
N,N'-diacetyllactosamine (LacDiNAc)5.45 x 10⁻⁶ M
Table 2: Binding Affinities of Wisteria floribunda Agglutinin (WFA) for LacDiNAc and Related Monosaccharides as determined by Surface Plasmon Resonance. nih.govnih.gov

NKR-P1: The Natural Killer cell receptor P1 (NKR-P1) family of C-type lectin-like receptors is expressed on NK cells and some T cell subsets. frontiersin.org While initially thought to primarily recognize protein ligands, there is evidence that NKR-P1 receptors can also bind to various oligosaccharides. frontiersin.orgnih.gov Studies have identified monovalent and bivalent LacDiNAc as ligands with a notable affinity for rat NKR-P1, suggesting a role for this interaction in NK cell function. nih.gov

CD69: CD69 is an early activation marker expressed on the surface of various hematopoietic cells, including Natural Killer (NK) cells, upon stimulation. nih.govnih.gov While CD69 is a C-type lectin, its direct engagement with LacDiNAc is not as extensively characterized as its role as a general activation marker. The induction of CD69 on NK cells is a hallmark of their activation by various stimuli, including cytokines and interaction with target cells. nih.govnih.gov This activation leads to enhanced cytotoxicity and cytokine production. nih.gov

Functional Roles in Cellular Homeostasis and Signaling

The expression and recognition of LacDiNAc-containing glycans are not merely structural features but are actively involved in modulating fundamental cellular processes.

The LacDiNAc group, often with modifications like sialylation or sulfation, is recognized by various receptors and lectins, thereby participating in the regulation of biological phenomena such as cell differentiation. nih.govencyclopedia.pubresearchgate.netnih.gov The expression of LacDiNAc is often tissue-specific and can be associated with the functional differentiation of cells, such as in the bovine mammary gland. mdpi.com Furthermore, LacDiNAc found on the N-glycans of the leukemia inhibitory factor receptor in mouse stem cells has been implicated in their self-renewal, highlighting its importance in maintaining pluripotency and directing differentiation pathways. nih.govmdpi.com

The presence of LacDiNAc on the N-glycans of cell surface glycoproteins can significantly modulate their functions, thereby impacting cellular behavior. nih.govresearchgate.netnih.gov

β1-integrin: Integrins are transmembrane receptors crucial for cell-matrix and cell-cell interactions. The glycosylation of integrins, including the expression of LacDiNAc on the N-glycans of the β1-integrin subunit, can alter their function. nih.govresearchgate.net This modification can affect cellular adhesion, migration, and invasion, with the specific outcome often being dependent on the cell type. nih.govnih.gov For instance, in some cancer cells, the expression of LacDiNAc on β1-integrin can suppress malignant properties by altering integrin-mediated signaling pathways. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. The N-glycans on EGFR are known to modulate its structure and function. Changes in the expression of the LacDiNAc group on EGFR N-glycans can affect downstream signaling molecules, leading to alterations in cell proliferation and adhesion. nih.govmdpi.comresearchgate.net This highlights the intricate role of specific glycan structures in fine-tuning the activity of critical signaling receptors.

Glycoprotein (B1211001)Effect of LacDiNAc ModificationDownstream Cellular Processes Affected
β1-integrinModulation of protein function. nih.govresearchgate.netCell adhesion, migration, invasion, and suppression of malignant phenotypes in some cancers. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR)Affects signal transducing molecules. nih.govmdpi.comresearchgate.netCell proliferation and adhesion. nih.govmdpi.comresearchgate.net
Table 3: Regulation of Glycoprotein Functions by LacDiNAc.

Involvement in Signal Transduction Pathways (e.g., FAK, AKT)

The GalNAcβ1-4GlcNAc (LacdiNAc) motif on cell surface glycoproteins, particularly on β1-integrin, plays a significant role in modulating intracellular signal transduction pathways that govern cell behavior. Changes in the expression of LacdiNAc can lead to the activation or inactivation of key signaling molecules, including Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT), thereby affecting cell proliferation, migration, and adhesion.

Research on human neuroblastoma cells has demonstrated that the expression of the LacdiNAc group can suppress malignant properties through the integrin-mediated signaling pathway. Specifically, the enhanced expression of LacdiNAc on N-glycans of β1-integrin in SK-N-SH and SH-SY5Y neuroblastoma cells resulted in the inactivation of signaling pathways mediated by FAK and AKT. This was observed through a decrease in the phosphorylation of FAK, as well as downstream molecules such as Src, paxillin, and ERK1/2. The inactivation of these pathways is associated with a reduction in the malignant phenotype of these cells.

The underlying mechanism involves the modulation of β1-integrin's function by the LacdiNAc glycan. This alteration affects the downstream signaling cascade that is critical for cell adhesion, migration, and survival. The FAK-Src complex is a central component of focal adhesions, and its activation is a critical step in integrin-mediated signaling. By influencing the phosphorylation state of FAK and AKT, LacdiNAc-containing glycans can effectively regulate these fundamental cellular processes.

Role in Stem Cell Self-Renewal Mechanisms

The LacdiNAc glycan structure is crucial for the self-renewal of mouse embryonic stem cells (mESCs). This function is mediated through its role in regulating the leukemia inhibitory factor (LIF)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is essential for maintaining the undifferentiated, pluripotent state of these cells.

Undifferentiated mESCs exhibit higher levels of LacdiNAc expression compared to their differentiated counterparts. This specific glycosylation is found on the N-glycans of the LIF receptor (LIFR) and its co-receptor, gp130. The presence of LacdiNAc on these receptors is required for their stable localization within lipid rafts or caveolae, specialized microdomains of the cell membrane. This localization is critical for the efficient transduction of the LIF signal upon ligand binding, leading to the activation of the STAT3 pathway and the maintenance of self-renewal.

Studies involving the knockdown of β4GalNAc-T3, an enzyme responsible for synthesizing LacdiNAc, have shown a reduction in cell-surface LacdiNAc expression. This reduction leads to a decrease in LIF/STAT3 signaling, which in turn lessens the rate of self-renewal and proliferation of mESCs. These findings highlight that the differential responsiveness of stem cells to LIF is dependent on the expression of LacdiNAc on LIFR and gp130, indicating that this glycan modification is required for both the induction and maintenance of the naïve pluripotent state.

Pathophysiological Implications and Glycopathology

Differential Expression in Cancer Tissues and Cells

The expression of the LacdiNAc group on N-glycans is significantly altered in various human cancers, but the pattern of this alteration is highly dependent on the type of tumor. This differential expression suggests that LacdiNAc can serve as a potent diagnostic marker for specific human cancers and may be associated with either tumor progression or regression.

In some cancers, the expression of LacdiNAc is enhanced compared to normal tissues. This upregulation has been observed in prostate, colon, pancreatic, and ovarian cancers. Conversely, a dramatic decrease in the expression level of the LacdiNAc group is associated with the progression of other cancers, such as human breast cancer and neuroblastoma. In human breast cancer, for instance, reduced LacdiNAc expression levels in primary carcinoma lesions correlate with advancing clinical stages and poorer prognoses, suggesting it may function as a differentiation marker. The biosynthesis of the LacdiNAc structure is primarily carried out by two enzymes, β4-N-acetylgalactosaminyltransferases 3 and 4 (β4GalNAcT3 and β4GalNAcT4), and their expression levels often correlate with the abundance of LacdiNAc in a tissue-specific manner.

Cancer TypeLacdiNAc Expression PatternAssociated Enzyme(s)Reference
Prostate CancerIncreasedβ4GalNAcT4
Ovarian CancerIncreasedβ4GalNAcT3, β4GalNAcT4
Pancreatic CancerIncreasedNot specified
Colon CancerIncreasedβ4GalNAcT3
Breast CancerDecreasedNot specified
NeuroblastomaDecreasedNot specified

Impact on Cell Invasion and Malignant Phenotypes

The expression of the LacdiNAc group on cell surface glycoproteins, including β1-integrin, can directly impact cellular invasion and other malignant properties of cancer cells. However, the effect—whether promoting or suppressing malignancy—appears to be contingent on the specific type of cancer cell.

In human neuroblastoma cells, which typically show reduced LacdiNAc levels with progression, the forced re-expression of the disaccharide led to the suppression of malignant phenotypes. Transfection with the β4GalNAcT3 gene resulted in reduced migratory and invasive activities. Similarly, in MDA-MB-231 human breast cancer cells, where LacdiNAc is normally lost, re-expression of the glycan via the β4GalNAcT4 gene suppressed in vitro invasion and in vivo tumor formation. These findings suggest a tumor-suppressive role for LacdiNAc in certain contexts, likely mediated by the inactivation of signal transduction pathways involving FAK and AKT.

Conversely, in other cancer types where LacdiNAc is overexpressed, it may contribute to the malignant phenotype. The modification of cell surface receptors like β1-integrin and EGFR with LacdiNAc can modulate their function, thereby altering cell adhesion, proliferation, and invasion. Therefore, the expression of LacdiNAc on N-glycans appears to regulate malignant properties either positively or negatively, depending on the specific cellular context and cancer type.

Involvement in Host-Pathogen Interactions (e.g., Helicobacter pylori adhesion)

The LacdiNAc motif is a key player in the adhesion of the bacterium Helicobacter pylori to the human gastric mucosa, which is a critical step for colonization and the pathogenesis of related diseases. The surface of the stomach is lined with mucins, such as MUC5AC, which can be decorated with the LacdiNAc (GalNAcβ1-4GlcNAc) glycan structure.

H. pylori has evolved a specific adhesin, named LacdiNAc-binding adhesin (LabA), that recognizes and binds to this LacdiNAc motif. The expression of LacdiNAc on gastric mucins has been shown to correlate with the localization of H. pylori in the stomach. The specific interaction between the bacterial LabA adhesin and the host's LacdiNAc glycan provides a mechanism for the bacterium's tissue tropism, helping to explain why it specifically colonizes the gastric mucosa. This binding is distinct from other well-characterized H. pylori adhesins like BabA and SabA, adding another layer to our understanding of how this pathogen establishes infection.

Contribution to Circulatory Half-Life of Glycohormones

The LacdiNAc structure, particularly when further modified by sulfation or sialylation, plays a crucial role in regulating the circulatory half-life of pituitary glycohormones. This regulation occurs through receptor-mediated clearance mechanisms in the liver.

For example, the pituitary hormone lutropin carries N-glycans terminating with a sulfated LacdiNAc group. This specific structure is recognized by the mannose/GalNAc-4-SO4 receptor located on hepatic endothelial cells. This binding event leads to the uptake and subsequent clearance of the hormone from the bloodstream, thus controlling its duration of action.

Similarly, N-glycans terminating with a sialylated LacdiNAc group are recognized by the asialoglycoprotein receptor, also in the liver. This interaction also results in the rapid clearance of the glycoprotein from circulation. Studies using a coagulation factor VII-albumin fusion protein demonstrated that eliminating the LacdiNAc group by knocking out the β4GalNAcT3 and β4GalNAcT4 genes prevented the protein from binding to these hepatic receptors, resulting in a prolonged half-life in circulation. These findings underscore the importance of the LacdiNAc glycan as a signal for the clearance of specific glycoproteins.

Substrate Recognition by Bacterial and Eukaryotic Chitinases

Chitinases, enzymes known for hydrolyzing chitin (B13524) (a polymer of β1–4-linked N-acetyl-d-glucosamine, or GlcNAc), have been found to recognize and hydrolyze the N,N’-diacetyllactosamine (LacdiNAc) motif (GalNAcβ1–4GlcNAc). nih.govresearchgate.net This discovery suggests that the substrate specificity of chitinases extends beyond just chitin and that molecules in vertebrates and invertebrates featuring LacdiNAc motifs could be potential biological targets for these enzymes. nih.govresearchgate.net

Research has demonstrated that a range of both bacterial and eukaryotic chitinases can hydrolyze terminal LacdiNAc from model substrates. nih.govresearchgate.net In one study, the hydrolytic capabilities of chitinases from various sources were tested against fluorescently labeled substrate analogs, including LacdiNAc-TMR (GalNAcβ1–4GlcNAcβ-TMR). nih.gov The findings revealed that chitinases from the bacteria Salmonella enterica, Sodalis glossinidius, and Listeria monocytogenes, as well as the eukaryotic slime mold Polysphondylium pallidum, were all capable of hydrolyzing the LacdiNAc motif to varying degrees. nih.govnih.gov Notably, these enzymes were generally more active toward the LacdiNAc substrate compared to its N-acetyllactosamine (LacNAc) counterpart. nih.govnih.gov This indicates a broader role for chitinases than previously understood, potentially involving them in interactions with mammalian and invertebrate glycoconjugates. nih.gov

Table 1: Hydrolytic Activity of Various Chitinases on LacdiNAc Substrates

Enzyme SourceKingdom/DomainFinding
Salmonella entericaBacteriaHydrolyzes terminal LacdiNAc from model substrates. nih.govnih.gov
Sodalis glossinidiusBacteriaDemonstrates hydrolytic activity towards LacdiNAc-TMR. nih.govnih.gov
Listeria monocytogenesBacteriaCapable of hydrolyzing the LacdiNAc motif. nih.govnih.gov
Polysphondylium pallidumEukaryotaShows hydrolytic activity towards LacdiNAc-TMR. nih.govnih.gov

Association with Extracellular Matrix Glycoproteins (e.g., ZP3, ECM1, α-dystroglycan)

The LacdiNAc motif is present on O-linked glycans of several crucial extracellular matrix (ECM) and matrix-related glycoproteins, where it plays a role in cellular interactions and structural functions. nih.gov Research has identified a number of mammalian proteins that are modified with O-linked LacdiNAc, expanding the known scope of this glycan's biological importance. nih.gov

Among the most significant findings is the identification of five novel proteins carrying the O-linked LacdiNAc structure: Extracellular Matrix Protein 1 (ECM1), α-dystroglycan, AMACO, nidogen-1, and neurofascin. nih.gov This is in addition to previously known carriers like the human zona pellucida glycoprotein 3 (ZP3). nih.gov

Zona Pellucida Glycoprotein 3 (ZP3): ZP3 is a key component of the zona pellucida, the extracellular coat surrounding mammalian eggs, and it functions as a primary sperm receptor. nih.govnih.gov The O-glycans on ZP3 are involved in the initial binding of sperm to the egg. nih.gov The presence of LacdiNAc on ZP3 suggests a role for this specific disaccharide in the molecular interactions governing fertilization. nih.govnih.gov

Extracellular Matrix Protein 1 (ECM1): ECM1 has been definitively identified as a glycoprotein modified with O-linked LacdiNAc. nih.gov This modification points to the potential involvement of the LacdiNAc motif in the functions of ECM1, which are related to tissue homeostasis and structural integrity.

α-dystroglycan: As a central component of the dystrophin-associated protein complex (DAPC), α-dystroglycan is vital for linking the actin cytoskeleton to the extracellular matrix. plos.org This linkage is critical for maintaining muscle cell integrity. plos.org The discovery of O-linked LacdiNAc on α-dystroglycan suggests this glycan may contribute to its interactions with ECM proteins like laminin. nih.govplos.org A novel modification, a phosphorylated form of LacdiNAc, has also been identified on α-dystroglycan, indicating further layers of functional regulation. nih.govnih.gov

Mass spectrometric analyses have revealed that the common structural basis for O-linked LacdiNAc is a core 2-based tetrasaccharide. nih.gov Furthermore, a unique phosphorylation on the subterminal N-acetylglucosamine of the LacdiNAc motif has been identified, a modification that appears to be specific to glycans with LacdiNAc termini. nih.gov

Table 2: Extracellular Matrix Glycoproteins with O-linked LacdiNAc Modification

GlycoproteinKey FunctionFinding Related to LacdiNAc
ZP3 (Zona Pellucida Glycoprotein 3)Sperm receptor in fertilization. nih.govnih.govConfirmed to carry O-linked LacdiNAc, which may be involved in sperm-egg binding. nih.govnih.gov
ECM1 (Extracellular Matrix Protein 1)Involved in structural integrity of the skin and other tissues.Identified as a novel protein species carrying O-linked LacdiNAc. nih.gov
α-dystroglycan Links cytoskeleton to the extracellular matrix, crucial for muscle stability. plos.orgIdentified as a novel protein species carrying O-linked LacdiNAc; a phosphorylated form of the motif was also found. nih.govnih.gov

Advanced Methodologies and Analytical Techniques in Lacdinac Glycoside Research

Glycomic and Glycoproteomic Characterization

Glycomic and glycoproteomic approaches are fundamental to identifying and characterizing LacdiNAc structures on glycoproteins. These strategies provide insights into the types of glycans present, their sites of attachment, and their relative abundance.

Mass Spectrometry-Based Approaches (e.g., LC-ESI-MS/MS, MALDI-PSD)

Mass spectrometry (MS) is a cornerstone of LacdiNAc research, enabling sensitive and detailed structural analysis. Techniques such as Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Post-Source Decay (MALDI-PSD) are frequently employed.

LC-ESI-MS/MS is a powerful tool for analyzing glycopeptides, which are peptides with attached glycans. nih.govresearchgate.net This method allows for the identification of specific glycosylation sites on proteins and the characterization of the attached glycan structures. nih.govmdpi.com For instance, in the study of recombinant and endogenous proteins, LC-MS/MS analysis of tryptic peptides has been used to identify numerous LacdiNAc-modified O-glycosylation sites. nih.gov The presence of LacdiNAc can be inferred from the detection of specific oxonium ions, such as those at m/z 204 (HexNAc) and m/z 407 (HexNAc₂), during MS/MS fragmentation. nih.govresearchgate.net N-glycomic analysis using LC-ESI-MS has also been instrumental in observing structural changes in N-glycans, such as an increase in LacdiNAc, upon the overexpression of specific enzymes like B4GALNT3. nih.gov

MALDI-MS, often coupled with PSD for fragmentation analysis, is particularly useful for the analysis of released and permethylated glycans. nih.govnih.gov This technique can provide an accurate representation of sulfated glycans and, through MS/MS, yield diagnostic ions that define the presence of a terminal sulfated LacdiNAc moiety. nih.gov MALDI-PSD has been used to verify core 2-based LacdiNAc structures by analyzing the fragmentation patterns of precursor ions. researchgate.net For example, the MS² of a precursor ion at m/z 1024 can reveal characteristic Y-type and B-type ions that indicate a terminal HexNAc and a terminal HexNAc₂. nih.govresearchgate.net

TechniqueApplication in LacdiNAc ResearchKey Findings
LC-ESI-MS/MS Analysis of tryptic glycopeptides to identify LacdiNAc-modified O- and N-glycosylation sites. nih.govmdpi.comIdentification of specific oxonium ions (m/z 204, 407) indicative of LacdiNAc. nih.govresearchgate.net Characterization of uncommon glycosylation structures, including LacdiNAc, on viral spike proteins. mdpi.com
MALDI-PSD Verification of core structures and analysis of permethylated glycans. nih.govresearchgate.netConfirmation of core 2-based LacdiNAc structures through characteristic fragment ions. researchgate.net Identification of terminal sulfated LacdiNAc moieties. nih.gov

Structural Elucidation through Fragmentation Analysis

The detailed structure of LacdiNAc-containing glycans is unraveled through the careful analysis of fragmentation patterns generated during tandem mass spectrometry (MS/MS). wur.nlbiorxiv.org Collision-induced dissociation (CID) is a common fragmentation method used to generate informative product ions. nih.gov

In the analysis of LacdiNAc-modified O-glycans, the presence of specific oxonium ions and the sequential loss of sugar residues in the MS/MS spectra provide crucial structural information. researchgate.net For example, an oxonium ion at m/z 487 can indicate phosphorylation or sulfation of the terminal di-N-acetylhexosamine moiety. researchgate.net The analysis of fragmentation spectra allows for the curation of glycan compositions and provides structural details about the identified N-glycans, including the presence of LacdiNAc and LacNAc motifs. wur.nl

Furthermore, the fragmentation of permethylated glycans can yield B, C, Y, and Z ions that are diagnostic for specific linkages and branching patterns. researchgate.netoup.com For instance, in the analysis of N-glycans from human gastric TFF2, intense oxonium ions in the ESI-MS/MS spectrum indicated the presence of terminal dihexosediamine moieties. researchgate.net MALDI-PSD analysis of the same glycopeptide provided complementary fragmentation data. oup.comresearchgate.net

Fragmentation MethodIon TypesStructural Information Gained
Collision-Induced Dissociation (CID) Oxonium ions (e.g., m/z 204, 407, 487) nih.govresearchgate.netPresence of terminal HexNAc, HexNAc₂, and modified HexNAc₂ moieties.
Post-Source Decay (PSD) B, C, Y, Z ions researchgate.netoup.comLinkage and branching patterns of the glycan chains.

Biophysical Techniques for Interaction Analysis

Understanding how LacdiNAc MP glycoside and related structures interact with proteins and other molecules is crucial for deciphering their biological functions. Biophysical techniques provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of molecular interactions in real-time. nih.gov It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized, and its binding partner (the analyte) is flowed over the surface. nih.gov This allows for the determination of association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ), which reflects the binding affinity. nih.gov

SPR has been used to analyze the binding of LacdiNAc-containing structures to various lectins, which are carbohydrate-binding proteins. dntb.gov.uadntb.gov.ua For example, SPR analysis has revealed significant differences in the binding kinetics of a series of LacdiNAc-related ligands to galectins. dntb.gov.ua It has also been employed to measure the affinities of galectins towards Gal, GalNAc, and LacdiNAc. ebi.ac.uk

Interacting MoleculesKinetic Parameters DeterminedSignificance
LacdiNAc ligands and galectins dntb.gov.uaAssociation rate (kₐ), Dissociation rate (kₑ), Equilibrium dissociation constant (Kₑ)Quantifies the strength and speed of the interaction, providing insights into the specificity of recognition.
Gal, GalNAc, LacdiNAc and galectins ebi.ac.ukAffinity (Kₑ)Demonstrates the preferential binding of certain lectins to the LacdiNAc motif.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. upm.es It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding enthalpy (ΔH). upm.esnih.gov From a single ITC experiment, one can also determine the binding affinity (Kₐ), stoichiometry (n), and subsequently calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding. upm.esnih.gov

This comprehensive thermodynamic profile provides deep insights into the forces driving the interaction. ITC has been used to study the thermodynamics of lectin-carbohydrate interactions, including the binding of LacdiNAc to wheat germ agglutinin. globalauthorid.commdpi-res.com

Thermodynamic ParameterInformation Provided
Binding Enthalpy (ΔH) Heat change upon binding; indicates the types of bonds formed.
Binding Entropy (ΔS) Change in disorder upon binding; reflects conformational changes and solvent reorganization.
Gibbs Free Energy (ΔG) Overall stability of the complex.
Stoichiometry (n) The ratio of binding partners in the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structures and dynamics of molecules in solution. nih.govnih.govmdpi.com In the context of LacdiNAc glycosides, NMR is used to confirm the β-configuration of the glycosidic bond and the presence of acetyl groups. vulcanchem.com

Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about the spatial proximity of atoms, which is crucial for defining the conformation of the glycan and how it changes upon binding to a protein. acs.orgrsc.org For instance, transferred NOESY (trNOESY) can be used to study the conformation of a ligand when it is bound to a larger protein. acs.org Such studies are essential for understanding the structural basis of recognition and for the rational design of inhibitors or mimetics.

NMR TechniqueStructural Information Obtained
1D and 2D NMR Confirmation of chemical structure, including anomeric configuration and substituent positions. vulcanchem.com
NOESY/trNOESY Internuclear distances, defining the three-dimensional conformation of the glycan in its free and bound states. acs.org

Structural Biology of Glycan-Protein Complexes

The intricate dance between glycans and proteins is fundamental to a vast array of biological processes. Understanding the three-dimensional architecture of these interactions at an atomic level is paramount to deciphering their function and to the development of targeted therapeutics. In the context of N,N'-diacetyllactosamine (LacdiNAc), structural biology techniques provide invaluable insights into how this specific disaccharide is recognized by various proteins, particularly lectins.

X-ray Crystallography of LacdiNAc-Lectin Complexes

X-ray crystallography stands as a cornerstone technique for elucidating the high-resolution structures of biological macromolecules and their complexes. This method has been instrumental in revealing the molecular basis of LacdiNAc recognition by a variety of lectins, shedding light on the specific interactions that govern binding affinity and specificity.

A notable example is the study of the interaction between LacdiNAc and Wisteria floribunda agglutinin (WFA), a legume lectin known for its high affinity for terminal N-acetylgalactosamine (GalNAc) residues. nih.gov Crystallographic analysis of the WFA-LacdiNAc complex has provided a detailed view of the binding pocket. These high-resolution structures revealed a hydrophobic groove that accommodates the GalNAc moiety and, to a lesser extent, the N-acetylglucosamine (GlcNAc) sugar ring. nih.gov This structural information is crucial for understanding the preference of WFA for LacdiNAc over other related glycans. nih.gov

Similarly, the crystal structures of the Ricin B-like lectin from the mushroom Clitocybe nebularis (CNL) in complex with LacdiNAc have been determined. rcsb.org These studies have defined the specific interactions between the sugar and the lectin, highlighting the importance of bivalent carbohydrate binding for the lectin's biological activity. rcsb.org

Furthermore, a multidisciplinary approach combining X-ray crystallography with other techniques has been employed to investigate the recognition of LacdiNAc by human immune-related lectins, such as galectin-3 (hGal-3) and macrophage galactose C-type lectin (hMGL). researchgate.netnih.gov The crystal structure of the hGal-3/LacdiNAc complex, solved at a very high resolution of 1.25 Å, has provided precise details of the binding mechanism. researchgate.net These structural insights are fundamental for the rational design of mimetic compounds that could target these important immune receptors. nih.gov

Table 1: X-ray Crystallography Data for LacdiNAc-Lectin Complexes

Lectin Ligand PDB ID Resolution (Å) Key Findings Reference
Wisteria floribunda agglutinin (WFA) LacdiNAc - 1.80-2.32 Hydrophobic groove accommodates the GalNAc and part of the GlcNAc ring. nih.gov
Clitocybe nebularis lectin (CNL) LacdiNAc - 1.15 Defines sugar interactions and highlights the necessity of bivalent binding for activity. rcsb.org
Human Galectin-3 (hGal-3) LacdiNAc 7BE3 1.25 Reveals a distinct binding mechanism compared to other lectins. researchgate.net

Computational Modeling and Molecular Dynamics (MD) Simulations

Complementing experimental techniques like X-ray crystallography, computational modeling and molecular dynamics (MD) simulations offer a dynamic perspective on LacdiNAc-protein interactions. nih.govnih.govmaynoothuniversity.ie These in silico methods allow researchers to explore the conformational landscape of glycans and their complexes, predict binding affinities, and dissect the energetic contributions of individual interactions. nih.gov

MD simulations have been successfully applied to study the complexes of LacdiNAc with human lectins like hGal-3 and hMGL. researchgate.net For instance, a 500-nanosecond MD simulation of the hMGL/LacdiNAc complex provided a representative 3D model of the binding site, highlighting the proximity between the side chains of hMGL amino acids and the GalNAc unit of LacdiNAc. researchgate.net These simulations, often used in conjunction with experimental data from techniques like NMR spectroscopy, help to build a comprehensive understanding of the molecular recognition process. researchgate.netnih.gov

The flexibility of glycosidic linkages in molecules like LacdiNAc results in multiple coexisting conformations in solution. maynoothuniversity.ie MD simulations are particularly well-suited to capture this dynamic behavior, providing an ensemble of structures that can be averaged to compare with experimental data from solution-based techniques. nih.gov These computational approaches are invaluable for interpreting experimental results and for guiding the design of new experiments. researchgate.net

Moreover, computational methods are being used to predict the impact of mutations on lectin specificity. For example, in silico modeling can help to understand how a single amino acid change in a galactosyltransferase can alter its donor substrate specificity from UDP-galactose to UDP-GalNAc, enabling the synthesis of LacdiNAc-terminated glycoconjugates. researchgate.net This predictive power accelerates the process of protein engineering and the development of novel biocatalysts. researchgate.net

Cell and Molecular Biology Methodologies

The study of LacdiNAc glycosides extends beyond structural analysis to encompass their roles in cellular processes. A range of cell and molecular biology techniques are employed to investigate the biosynthesis of LacdiNAc, its expression on the cell surface, and its functional consequences in a cellular context.

Genetic Manipulation of Glycosyltransferase Expression (e.g., CRISPR/Cas9)

The biosynthesis of the LacdiNAc motif is primarily catalyzed by two β4-N-acetylgalactosaminyltransferases, B4GALNT3 and B4GALNT4. researchgate.netresearchgate.net The ability to manipulate the expression of these key enzymes is crucial for understanding the functional roles of LacdiNAc. The advent of powerful gene-editing technologies, particularly CRISPR/Cas9, has revolutionized this area of research. nih.gov

CRISPR/Cas9 allows for the precise knockout of genes encoding glycosyltransferases. nih.govjiangnan.edu.cn For example, researchers have used CRISPR/Cas9 to eliminate the expression of the LacdiNAc structure in HEK293 cells by targeting the key synthetic genes. jiangnan.edu.cn This approach has been instrumental in creating cell lines that are deficient in specific glycan structures, enabling a clearer understanding of the function of the ablated glycan. In one study, knocking out B4GALNT3 and B4GALNT4 in FreeStyle 293-F cells resulted in a cell line that produced a coagulation factor VII-albumin fusion protein lacking GalNAc but with increased sialylation. researchgate.net

Conversely, genetic manipulation can also be used to introduce or re-express glycosyltransferases in cells that have lost them. For instance, the re-expression of the B4GALNT4 gene in breast cancer cells, which had lost the LacdiNAc structure, led to a partial restoration of normal cellular properties and suppression of malignant phenotypes. researchgate.net Similarly, generating mice with a specific mutation (Tyr286Leu) in the β1,4GalT1 gene using CRISPR/Cas9 has been used to investigate the in vivo effects of altered glycosyltransferase specificity, leading to the synthesis of LacdiNAc. researchgate.net

These genetic tools provide a powerful means to directly link the presence or absence of the LacdiNAc motif to specific cellular behaviors and protein functions. researchgate.netnih.gov

Immunofluorescence and Flow Cytometry for Glycan Expression Profiling

Visualizing and quantifying the expression of LacdiNAc on the surface of cells is essential for understanding its distribution and its correlation with different cellular states. Immunofluorescence microscopy and flow cytometry are two widely used techniques for this purpose. researchgate.netresearchgate.net

Immunofluorescence involves the use of fluorescently labeled probes, typically lectins or antibodies that specifically recognize the LacdiNAc structure, to stain cells or tissues. For example, Wisteria floribunda agglutinin (WFA), which binds to terminal GalNAc residues, is often used to detect LacdiNAc. nih.gov The stained samples can then be visualized under a microscope, providing spatial information about the localization of the glycan. This technique has been used, for instance, to analyze the presence of specific glycan structures on glycoengineered cell models. researchgate.net

Flow cytometry offers a high-throughput method for quantifying the level of glycan expression on a large population of single cells. researchgate.net In this technique, cells are first labeled with a fluorescent probe specific for LacdiNAc. The cells are then passed one by one through a laser beam, and the fluorescence of each cell is measured. This allows for the quantification of the mean fluorescence intensity (MFI), which is proportional to the amount of the target glycan on the cell surface. researchgate.net Flow cytometry has been used to demonstrate that the expression of B4GALNT3 can inhibit terminal modifications of N-glycans, as shown by staining with lectins like SNA and MAM. nih.gov Furthermore, multiplexed glycan immunofluorescence approaches are being developed to identify cancer cell subpopulations based on their aberrant glycan signatures. nih.gov

Cell Adhesion and Migration Assays for Functional Assessment

A key aspect of LacdiNAc research is to understand its functional role in mediating cellular interactions. Cell adhesion and migration assays are fundamental tools for assessing how the presence of LacdiNAc on cell surface glycoproteins influences these critical cellular behaviors. mdpi.com

Cell adhesion assays measure the ability of cells to attach to an extracellular matrix (ECM) or to other cells. These assays have been used to investigate the role of LacdiNAc in the context of galectin-3-mediated cell adhesion. mdpi.com For example, studies have shown that galectin-3 preadsorbed on a surface can act as an adhesion ligand for cells, and this adhesion can be mediated by interactions other than the canonical carbohydrate recognition domain (CRD). mdpi.com

Migration assays, such as the transwell migration assay, are used to quantify the movement of cells in response to a chemoattractant. These assays have been instrumental in demonstrating the functional consequences of altering LacdiNAc expression. For instance, the re-expression of B4GALNT3 in neuroblastoma cell lines was shown to suppress cell migration towards various ECM proteins like collagen IV, fibronectin, and laminin. nih.gov This suppression of migration and invasion was linked to the increased LacdiNAc modification of β1 integrin, which in turn led to decreased phosphorylation of key signaling molecules such as focal adhesion kinase (FAK). nih.govnih.gov These findings suggest that the LacdiNAc modification can directly impact integrin-mediated signaling pathways that control cell motility. nih.govsdbonline.org

Table 2: Functional Effects of LacdiNAc Expression

Cell Type Experimental Approach Key Finding Reference
Neuroblastoma cells (SK-N-SH, SH-SY5Y) Re-expression of B4GALNT3 Suppressed cell proliferation, colony formation, migration, and invasion. Increased LacdiNAc on β1 integrin. nih.gov
Breast Cancer Cells Re-expression of B4GALNT4 Partial restoration of normal properties and suppression of malignant phenotypes. researchgate.net
Endothelial cells and Mesenchymal Stem Cells Cell adhesion assays with Galectin-3 and LacdiNAc Galectin-3 mediated cell adhesion was resistant to blocking by LacdiNAc, suggesting a non-CRD mediated interaction. mdpi.com

Glycan Array Technologies for Ligand Discovery

Glycan array technology is a powerful high-throughput platform essential for identifying and characterizing the binding partners (ligands) of specific glycan structures, such as the N,N'-diacetyllactosamine (LacdiNAc) motif. researchgate.netannualreviews.org These arrays consist of a library of diverse, structurally defined glycans, including those containing the LacdiNAc epitope, immobilized on a solid surface like a glass slide. researchgate.netresearchgate.net By exposing the array to a fluorescently labeled sample—such as a cell, virus, or a purified protein—researchers can rapidly screen hundreds of glycan-protein interactions simultaneously. researchgate.netacs.org A positive binding event is detected by a fluorescent signal at the specific location of the glycan on the array, allowing for the identification of novel ligands and the detailed study of their binding specificity. annualreviews.orgacs.org

The utility of glycan arrays in LacdiNAc research is particularly significant for discovering lectins—carbohydrate-binding proteins—that specifically recognize this disaccharide. nih.gov The LacdiNAc structure is known to be expressed on glycoproteins in various biological contexts, from invertebrate organisms to mammalian cancer cells. nih.govencyclopedia.pub Identifying lectins and other proteins that bind to LacdiNAc is crucial for understanding its functional roles in cell adhesion, immune responses, and disease progression. encyclopedia.pubmdpi.com

Detailed research findings from glycan array analyses have successfully identified several key lectins that bind to LacdiNAc-containing glycans. Wisteria floribunda agglutinin (WFA) is a prominent example, confirmed through glycan array screening to preferentially bind glycans with terminal LacdiNAc (GalNAcβ1-4GlcNAc) structures. nih.gov These arrays have been instrumental in defining the fine specificity of WFA, showing that its highest affinity is for LacdiNAc termini, which is critical for its use as a diagnostic marker in various cancers, including cholangiocarcinoma and prostate cancer. nih.govmdpi.com

Furthermore, glycan array technology has enabled the comparative analysis of different lectins and the engineering of new ones with enhanced specificity. For instance, studies have used arrays to compare the binding profiles of natural WFA with recombinant versions, leading to the development of an engineered monomeric WFA with more specific binding to LacdiNAc. mdpi.comoup.com Other lectins, such as those from Bauhinia purpurea and Solanum tuberosum, have also been identified through lectin microarray analysis as binders of type-I LacdiNAc (GalNAcβ1-3GlcNAc) structures. nih.gov

The tables below summarize key findings from glycan array studies focused on identifying LacdiNAc-binding proteins. Table 1 lists lectins that have shown significant binding to LacdiNAc structures on glycan arrays, and Table 2 provides examples of relative binding affinities determined in these studies.

Table 1: Lectins Identified as Binders to LacdiNAc Structures via Glycan Array Screening This table is interactive. Users can sort the data by clicking on the column headers.

Lectin Source Organism Type of LacdiNAc Recognized Key Findings from Glycan Array Reference(s)
Wisteria floribunda Agglutinin (WFA) Wisteria floribunda (Japanese wisteria) Type II (GalNAcβ1-4GlcNAc) Preferentially binds glycans with terminal LacdiNAc. Top six recognized glycans on the array all had LacdiNAc termini. nih.gov
Bauhinia purpurea Lectin (BPL) Bauhinia purpurea (Orchid tree) Type I (GalNAcβ1-3GlcNAc) Recognized glycoproteins from cells engineered to express type-I LDN structures. nih.gov
Solanum tuberosum Lectin (STL) Solanum tuberosum (Potato) Type I (GalNAcβ1-3GlcNAc) Showed preferential binding to glycoproteins from cells expressing type-I LDN. nih.gov
Sambucus nigra Agglutinin II (SNA-II) Sambucus nigra (Elderberry) Type II (GalNAcβ1-4GlcNAc) Machine-learning-assisted analysis of array data showed binding to some terminal type 2 LacdiNAc glycans. acs.org

Table 2: Research Findings on Relative Binding of Lectins to LacdiNAc and Related Glycans This table is interactive. Users can sort the data by clicking on the column headers.

Lectin Glycan Ligand Method Finding Reference(s)
Wisteria floribunda Agglutinin (WFA) LacdiNAc Surface Plasmon Resonance KD = 5.45 × 10⁻⁶ M nih.gov
Wisteria floribunda Agglutinin (WFA) GalNAc Surface Plasmon Resonance KD = 9.24 × 10⁻⁵ M nih.gov
Wisteria floribunda Agglutinin (WFA) Galactose Surface Plasmon Resonance KD = 4.67 × 10⁻⁴ M nih.gov
Wisteria floribunda Agglutinin (WFA) LacdiNAc-terminated glycans Glycan Array Highest fluorescence intensity compared to other ligands at the lowest lectin concentration. nih.gov

These findings underscore the critical role of glycan array technologies in advancing our understanding of LacdiNAc-mediated biological interactions by enabling the rapid discovery and detailed characterization of its specific binding partners. researchgate.netnih.gov

Future Research Directions and Translational Perspectives

Deeper Elucidation of LacdiNAc-Mediated Regulatory Mechanisms

While it is established that LacdiNAc modifications can influence cellular behavior, the precise molecular mechanisms underlying these effects remain largely to be explored. Future research should focus on dissecting the intricate signaling pathways modulated by LacdiNAc. For instance, the expression of the LacdiNAc group on the N-glycans of cell surface glycoproteins, such as β1-integrin and EGFR, has been shown to affect signal-transducing molecules like FAK and AKT, thereby influencing cancer cell proliferation, migration, and adhesion. nih.govresearchgate.net However, the effects can be contradictory depending on the cancer type, indicating a complex and context-dependent regulatory role. nih.gov

Further studies are needed to understand how LacdiNAc modifications on specific proteins regulate their function. nih.gov This includes investigating the interplay between LacdiNAc-bearing glycoproteins and various lectins and receptors. researchgate.netencyclopedia.pub For example, galectin-3, a β-galactoside-binding lectin, recognizes the LacdiNAc group and is implicated in modulating immune responses and cell-matrix interactions. nih.govencyclopedia.pub A deeper understanding of these interactions at a molecular level is crucial. Additionally, research into how modifications of the LacdiNAc group itself, such as sialylation, sulfation, or fucosylation, impact receptor binding and downstream signaling is a critical area for future investigation. researchgate.netencyclopedia.pub

Rational Design of Glycomimetics for Biological Probes and Targeted Research Tools

The development of synthetic molecules that mimic the structure and function of natural glycans, known as glycomimetics, holds immense promise for both basic research and therapeutic applications. The rational design of LacdiNAc-based glycomimetics can provide powerful tools to probe the biological functions of this disaccharide. unimib.itfrontiersin.org These synthetic analogs can be designed to be more stable than their natural counterparts and can be modified to have enhanced binding affinity and selectivity for specific lectins or enzymes. frontiersin.org

Future efforts in this area should focus on:

Developing high-affinity inhibitors: Designing LacdiNAc mimetics that can selectively block the interactions between LacdiNAc-bearing glycoproteins and their binding partners, such as galectins, will be invaluable for studying the functional consequences of these interactions in cellular and animal models. unimib.itfrontiersin.org

Creating selective biological probes: Fluorescently or radioactively labeled LacdiNAc glycomimetics can be used to visualize and track the expression and localization of LacdiNAc-binding proteins in cells and tissues.

Structure-activity relationship studies: Systematically modifying the structure of LacdiNAc and its mimetics and evaluating their binding to a panel of lectins will provide crucial data for the rational design of next-generation probes and potential therapeutics with improved specificity. unimib.itfrontiersin.org The use of techniques like X-ray crystallography and NMR spectroscopy will be instrumental in understanding the molecular basis of these interactions and guiding the design of more potent and selective glycomimetics. rcsb.org

Comprehensive Mapping of LacdiNAc Expression Across Tissues and Disease States

Although it is known that LacdiNAc expression is tissue-specific and altered in various diseases, a comprehensive and quantitative map of its distribution is still lacking. researchgate.netnih.gov Advanced analytical techniques, such as mass spectrometry-based glycomics and glycoproteomics, are powerful tools that can be employed for this purpose. nih.gov

Future research should aim to:

Profile LacdiNAc in healthy tissues: Establishing a baseline of LacdiNAc expression in a wide range of normal human tissues and fluids is essential for identifying disease-associated changes. plos.org

Characterize LacdiNAc in different diseases: A systematic investigation of LacdiNAc expression in various pathologies, including different types of cancer, inflammatory diseases, and neurodegenerative disorders, is needed. researchgate.netunl.pt This will help to identify specific LacdiNAc-related signatures for different conditions. For example, increased LacdiNAc expression has been observed in prostate, colon, and pancreatic cancers, while decreased expression is seen in neuroblastoma and breast cancer. researchgate.netmdpi.com

Identify the specific glycoproteins carrying LacdiNAc: It is not only the presence of LacdiNAc but also the identity of the protein to which it is attached that determines its functional significance. nih.govnih.gov Future studies should focus on identifying the specific glycoproteins that are modified with LacdiNAc in different tissues and disease states.

Exploration of LacdiNAc as a Research Biomarker for Disease Progression

The differential expression of LacdiNAc in normal versus diseased tissues makes it a promising candidate as a biomarker for disease diagnosis, prognosis, and monitoring treatment response. nih.govresearchgate.net The altered expression of LacdiNAc on cell surface or secreted glycoproteins is considered a potential biomarker for various cancers. nih.gov

Key areas for future research in this domain include:

Validation in large patient cohorts: Promising initial findings, such as the association of LacdiNAc-glycosylated prostate-specific antigen (PSA) with prostate cancer, need to be validated in large, well-characterized patient cohorts. nih.govacs.org

Development of sensitive detection methods: The development of robust and sensitive assays for the detection of LacdiNAc-containing glycoproteins in clinical samples, such as blood or urine, is crucial for its translation into a clinical biomarker. This could involve the use of specific lectins, antibodies, or mass spectrometry-based approaches. researchgate.net

Correlation with clinical outcomes: Studies are needed to correlate the levels of specific LacdiNAc-glycoforms with disease stage, progression, and patient survival. This will help to establish the clinical utility of LacdiNAc as a prognostic marker.

Development of Advanced Glycoengineering Strategies for Tailored Glycoconjugates

Glycoengineering, the modification of glycan structures on proteins and cells, offers a powerful approach to modulate the function of glycoproteins for therapeutic and research purposes. researchgate.netresearchgate.net The development of advanced glycoengineering strategies focused on LacdiNAc will enable the creation of tailored glycoconjugates with desired properties.

Future research in this area should focus on:

Enzymatic and chemoenzymatic synthesis: The use of glycosyltransferases, including mutant enzymes with altered substrate specificities, provides a precise way to synthesize complex LacdiNAc-containing glycans and glycoconjugates. researchgate.netmdpi.comrsc.org Further development of these enzymatic tools will facilitate the production of a wide range of well-defined structures for functional studies.

Cellular glycoengineering: Modifying the glycosylation machinery of cells to produce glycoproteins with specific LacdiNAc modifications is another promising approach. researchgate.net This could involve the overexpression or knockout of specific glycosyltransferases. encyclopedia.pub

Site-specific modification: Developing methods for the site-specific introduction of LacdiNAc onto proteins would allow for a precise investigation of how glycosylation at a particular site affects protein function. nih.gov This would be a significant advance for creating homogenous glycoproteins for structural and functional studies.

By pursuing these future research directions, the scientific community can unlock the full potential of LacdiNAc as a key player in biology and a valuable target for the development of novel diagnostics and therapeutics.

Q & A

Q. Why might LacDiNAc expression levels vary across cancer types (e.g., prostate vs. ovarian), and how can this be addressed?

  • Solution :
  • Perform tissue-specific glycosyltransferase profiling (e.g., B4GALNT4 vs. FUT8 expression).
  • Use organoid models to mimic tumor microenvironments and assess glycan remodeling under hypoxia or cytokine exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.